molecular formula C8H19ClN2O2 B12431025 2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride

2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride

Cat. No.: B12431025
M. Wt: 210.70 g/mol
InChI Key: LJAATMPXAZHDQE-UHFFFAOYSA-N
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Description

2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its amide and amino functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride typically involves multiple steps, including amination, acylation, and hydrochloride formation. One common method starts with the reaction of 4-methylpentanoic acid with ethanolamine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the amino group and form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts or specific solvents to enhance the reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino or hydroxyl groups, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or ketones.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. This can lead to various biological effects, such as modulation of metabolic pathways or inhibition of microbial growth.

Comparison with Similar Compounds

    2-amino-N-(2-hydroxyethyl)acetamide: Shares similar functional groups but differs in the carbon chain length.

    2-amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride: Contains an additional methyl group, altering its reactivity and properties.

Uniqueness: 2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-4-methylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-6(2)5-7(9)8(12)10-3-4-11;/h6-7,11H,3-5,9H2,1-2H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAATMPXAZHDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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